- Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-α production in human whole blood, Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3485-3488
Cas no 915363-56-3 (Cot inhibitor-2)
Cot inhibitor-2는 표적 치료제 개발을 위한 고효율의 선택적 저분자 화합물로, 특히 암 및 염증성 질환 관련 신호 전달 경로에서 중요한 역할을 하는 COT(암종종양 유전자) 키나아제를 억제합니다. 이 화합물은 높은 친화력과 특이성을 보이며, in vitro 및 in vivo 모델에서 우수한 효능과 약동학적 특성을 입증했습니다. Cot inhibitor-2는 구조 최적화를 통해 기존 억제제 대비 개선된 생체 이용률과 감독독성 프로파일을 가지며, 표적 치료의 정밀도를 높이는 잠재적 후보물질로 평가됩니다. 특히, 내성 메커니즘 극복 및 병용요법 적용 가능성에 대한 연구가 활발히 진행 중입니다.
Cot inhibitor-2 structure
Product Name:Cot inhibitor-2
CAS 번호:915363-56-3
MF:C26H25Cl2FN8
메가와트:539.434705495834
CID:69491
PubChem ID:44143370
Update Time:2025-07-16
Cot inhibitor-2 화학적 및 물리적 성질
이름 및 식별자
-
- 8-Chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl]amino]quinoline-3-carbonitrile
- 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(1-ethyl-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-
- 8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile
- 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(1-ethyl-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-3-Quinolinecarbonitrile
- Cot inhibitor-2
- substituted 6-aminoquinoline-3-carbonitrile,34
- 8-Chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(1-ethyl-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-3-quinolinecarbonitrile (ACI)
- KIN001-266
- Wyeth Cot Inhibitor 2
- 915363-56-3
- substituted 6-aminoquinoline-3-carbonitrile, 34
- NCGC00273985-04
- CHEBI:91415
- cot-inhibitor-2
- HY-32018
- HMS3295K05
- CHEMBL527026
- 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile
- DB-015004
- NCGC00273985-02
- BRD-K49468759-001-04-2
- 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile
- F82196
- BDBM29923
- MFCD13184702
- 8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethyl-4-piperidinyl)-4-triazolyl]methylamino]-3-quinolinecarbonitrile
- PHNZIIMWDVXPGG-UHFFFAOYSA-N
- Q27163268
- GLXC-26687
- NCGC00273985-03
- MS-29942
- DTXSID50657644
- 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-({[1-(1-ethylpiperidin-4-yl)-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile
- AKOS027326464
- SCHEMBL4962096
- BRD-K49468759-001-01-8
- BRD-K49468759-001-05-9
- EX-A6263
-
- 인치: 1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33)
- InChIKey: PHNZIIMWDVXPGG-UHFFFAOYSA-N
- 미소: N#CC1C(NC2C=C(Cl)C(F)=CC=2)=C2C(C(=CC(NCC3=CN(C4CCN(CC)CC4)N=N3)=C2)Cl)=NC=1
계산된 속성
- 정밀분자량: 538.15600
- 동위원소 질량: 538.156
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 8
- 중원자 수량: 37
- 회전 가능한 화학 키 수량: 7
- 복잡도: 792
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 94.7A^2
- 소수점 매개변수 계산 참조값(XlogP): 5.5
실험적 성질
- 밀도: 1.45
- 비등점: 713.3°C at 760 mmHg
- 플래시 포인트: 385.2°C
- 굴절률: 1.702
- PSA: 94.69000
- LogP: 6.24028
Cot inhibitor-2 보안 정보
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cot inhibitor-2 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-32018-10mM*1mLinDMSO |
Cot inhibitor-2 |
915363-56-3 | 99.22% | 10mM*1mLinDMSO |
¥2730 | 2022-05-30 | |
| MedChemExpress | HY-32018-2mg |
Cot inhibitor-2 |
915363-56-3 | 99.22% | 2mg |
¥890 | 2024-04-16 | |
| MedChemExpress | HY-32018-5mg |
Cot inhibitor-2 |
915363-56-3 | 99.65% | 5mg |
¥990 | 2025-04-15 | |
| MedChemExpress | HY-32018-10mg |
Cot inhibitor-2 |
915363-56-3 | 99.65% | 10mg |
¥1585 | 2025-04-15 | |
| MedChemExpress | HY-32018-25mg |
Cot inhibitor-2 |
915363-56-3 | 99.65% | 25mg |
¥3200 | 2025-04-15 | |
| MedChemExpress | HY-32018-50mg |
Cot inhibitor-2 |
915363-56-3 | 99.65% | 50mg |
¥5120 | 2025-04-15 | |
| MedChemExpress | HY-32018-100mg |
Cot inhibitor-2 |
915363-56-3 | 99.22% | 100mg |
¥22000 | 2023-08-31 | |
| DC Chemicals | DC9555-100 mg |
Cot inhibitor-2 |
915363-56-3 | >98% | 100mg |
$500.0 | 2022-02-28 | |
| DC Chemicals | DC9555-250 mg |
Cot inhibitor-2 |
915363-56-3 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
| DC Chemicals | DC9555-1 g |
Cot inhibitor-2 |
915363-56-3 | >98% | 1g |
$2000.0 | 2022-02-28 |
Cot inhibitor-2 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium triacetoxyborohydride Solvents: 1,2-Dichloroethane ; 4 h, rt
참조
Cot inhibitor-2 Raw materials
- 1-(1-ETHYLPIPERIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE
- 6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile
Cot inhibitor-2 Preparation Products
Cot inhibitor-2 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:915363-56-3)Cot inhibitor-2
주문 번호:A1041233
인벤토리 상태:in Stock
재다:10mg
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:10
가격 ($):653.0
Email:sales@amadischem.com
Cot inhibitor-2 관련 문헌
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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